molecular formula C9H6BF3N2O3 B13718316 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid

2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Cat. No.: B13718316
M. Wt: 257.96 g/mol
InChI Key: FGEJZJYRIWACGQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group, an oxadiazole ring, and a boronic acid moiety. These functional groups impart unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the boronic acid moiety through borylation reactions using boron reagents under specific reaction conditions .

Chemical Reactions Analysis

2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(Trifluoromethyl)-4-(1,2,4-oxadiazol-3-yl)phenylboronic acid stands out due to its unique combination of functional groups. Similar compounds include:

These comparisons highlight the unique properties and versatility of this compound in various applications.

Properties

Molecular Formula

C9H6BF3N2O3

Molecular Weight

257.96 g/mol

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H6BF3N2O3/c11-9(12,13)6-3-5(8-14-4-18-15-8)1-2-7(6)10(16)17/h1-4,16-17H

InChI Key

FGEJZJYRIWACGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2=NOC=N2)C(F)(F)F)(O)O

Origin of Product

United States

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